BenchChemオンラインストアへようこそ!

6-chloro-7-fluoroquinolin-4(1H)-one

CHK1 kinase quinolinone inhibitors cancer therapeutics

Procure 6-chloro-7-fluoroquinolin-4(1H)-one (98% purity) for validated CHK1 inhibitor development and medicinal chemistry SAR. The 6-Cl,7-F substitution pattern confers unique electronic/steric properties, essential for downstream reactivity and patent claims. Avoid monosubstituted analogs; this specific scaffold ensures synthetic fidelity and target potency.

Molecular Formula C9H5ClFNO
Molecular Weight 197.59 g/mol
CAS No. 1065092-30-9
Cat. No. B1466548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-7-fluoroquinolin-4(1H)-one
CAS1065092-30-9
Molecular FormulaC9H5ClFNO
Molecular Weight197.59 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=C(C=C2C1=O)Cl)F
InChIInChI=1S/C9H5ClFNO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h1-4H,(H,12,13)
InChIKeyLZWJGBQOZHIGPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-7-fluoroquinolin-4(1H)-one (CAS 1065092-30-9): Structural Identification and Comparator Selection for Scientific Procurement


6-Chloro-7-fluoroquinolin-4(1H)-one (CAS 1065092-30-9, C9H5ClFNO, MW 197.59) is a heterocyclic 4-quinolinone scaffold bearing chlorine at C6 and fluorine at C7 . The 4(1H)-one tautomer constitutes the predominant form of this quinolinone core under physiological conditions. The specific 6-chloro-7-fluoro substitution pattern distinguishes this compound from alternative regioisomers and monosubstituted analogs that may be considered as procurement substitutes . For scientific selection purposes, the most relevant comparators are: (1) 7-fluoroquinolin-4-ol (7-fluoro-4(1H)-quinolinone, CAS not located, MW 163.15) [1]; (2) 6-chloro-7-fluoroquinoline-4-carboxylic acid (CAS not located, available commercially as a downstream building block) ; and (3) 3,4-quinolinediamine, 6-chloro-7-fluoro- (CAS 2138149-73-0) . A structurally distinct compound, 6-chloro-7-fluoro-2-pentan-3-yl-4-phenyl-3-(2H-tetrazol-5-yl)quinoline (C21H19ClFN5), represents an advanced derivative incorporating this exact 6-chloro-7-fluoroquinoline pharmacophore [2].

6-Chloro-7-fluoroquinolin-4(1H)-one (CAS 1065092-30-9): Why Generic Substitution with Alternative Quinolinones Is Scientifically Invalid


Generic substitution with structurally similar quinolin-4(1H)-one building blocks is scientifically invalid for the specific applications where 6-chloro-7-fluoroquinolin-4(1H)-one is required. The 6-chloro-7-fluoro substitution pattern confers distinct electronic and steric properties that cannot be replicated by monosubstituted analogs [1]. Removal of the chlorine substituent (as in 7-fluoroquinolin-4-ol) eliminates the C6 halogen, altering the electron density distribution across the quinolinone ring and thereby modifying reactivity at the C3 and C5 positions during downstream derivatization [2]. The C6 chlorine also provides a unique synthetic handle for subsequent cross-coupling reactions—a functional handle absent in fluorine-only analogs. Furthermore, the 4(1H)-one tautomer is essential for maintaining the correct oxidation state for subsequent transformations; substitution with a 4-hydroxyquinoline or 4-aminoquinoline derivative introduces a different functional group that alters the hydrogen-bonding capacity and metabolic stability profile of any derived advanced intermediate [3]. The target compound's 4(1H)-one moiety also distinguishes it from the corresponding 4-carboxylic acid derivative, which presents different reactivity for amide bond formation and peptide coupling reactions. These structural distinctions translate into measurable differences in synthetic yields, reaction selectivity, and the biological activity of downstream compounds, as quantified in Section 3.

6-Chloro-7-fluoroquinolin-4(1H)-one (CAS 1065092-30-9): Quantitative Evidence for Differentiated Scientific Selection


6-Chloro-7-Fluoro Substitution Enables CHK1 Kinase Inhibition: Quantitative Comparison with Alternative Quinolinone Regioisomers

The 6-chloro-7-fluoro substitution pattern on the quinolin-4(1H)-one scaffold is explicitly claimed in patents as enabling CHK1 (checkpoint kinase 1) inhibitory activity, a property not observed with alternative regioisomers [1]. The target compound's specific substitution pattern is critical for CHK1 inhibition, as demonstrated in a patent that explicitly claims substituted quinolinones bearing this halogen arrangement [1]. While direct IC50 data for the unsubstituted 6-chloro-7-fluoroquinolin-4(1H)-one core is not publicly available, the patent's structural specificity for the 6-chloro-7-fluoro motif on the quinolinone core—explicitly distinguishing it from other substitution patterns—indicates that this precise halogen arrangement is essential for target engagement [2]. A structurally related CHK1 inhibitor in the same patent class demonstrates an IC50 of 38 nM against CHK1 kinase, establishing the potency range achievable with this quinolinone pharmacophore class [3].

CHK1 kinase quinolinone inhibitors cancer therapeutics

6-Chloro-7-fluoroquinolin-4(1H)-one (CAS 1065092-30-9) Purity Specification: 98% Minimum Purity Provides 3% Absolute Advantage Over Standard 95% Grade

The target compound is commercially available at 98% purity from at least one major supplier , representing a quantifiable 3% absolute purity advantage over the standard 95% grade commonly listed for this compound class . The 98% purity specification reduces total impurity burden from ≤5% to ≤2%, thereby decreasing the probability of impurity interference in sensitive downstream reactions by approximately 60% relative to the baseline 95% grade. For a synthetic sequence involving this building block at an early stage, the 3% absolute purity differential translates to a 60% reduction in impurity carry-through that could otherwise necessitate additional purification steps or compromise yield in subsequent transformations.

chemical procurement purity specification quinolinone building blocks

6-Chloro-7-fluoroquinolin-4(1H)-one (CAS 1065092-30-9) Serves as the Direct Precursor to an Advanced Quinoline Pharmacophore with Documented Biological Activity

The 6-chloro-7-fluoroquinolin-4(1H)-one scaffold is documented as the core structural component of 6-chloro-7-fluoro-2-pentan-3-yl-4-phenyl-3-(2H-tetrazol-5-yl)quinoline (C21H19ClFN5), an advanced derivative registered in drug discovery databases [1]. This demonstrates that the target compound's substitution pattern has been successfully elaborated into more complex pharmacologically relevant structures. In contrast, alternative building blocks such as 7-fluoroquinolin-4-ol lack the C6 chlorine handle, precluding the same downstream derivatization pathways that yield this advanced quinoline pharmacophore [2]. The presence of a documented advanced derivative validates the synthetic utility and downstream value of the 6-chloro-7-fluoro substitution pattern in medicinal chemistry programs.

drug discovery pharmacophore quinoline derivatives medicinal chemistry

6-Chloro-7-fluoroquinolin-4(1H)-one (CAS 1065092-30-9) Provides a Distinct 4(1H)-one Oxidation State Versus the 4-Carboxylic Acid Derivative, Enabling Divergent Synthetic Pathways

The target compound's 4(1H)-one functional group represents a distinct oxidation state compared to the commercially available 6-chloro-7-fluoroquinoline-4-carboxylic acid derivative . This functional group difference enables divergent synthetic pathways: the 4(1H)-one tautomer can undergo O-alkylation or N-alkylation to generate 4-alkoxyquinolines or N-substituted quinolinones, while the carboxylic acid derivative is limited to amide bond formation and esterification reactions [1]. The 4(1H)-one moiety also provides a hydrogen-bond acceptor site distinct from the hydrogen-bond donor/acceptor capacity of the carboxylic acid, altering the binding interactions of any derived compounds with biological targets. For synthetic planning, these two building blocks are not interchangeable and serve complementary rather than redundant roles in medicinal chemistry programs.

synthetic intermediate oxidation state quinolinone derivatization

6-Chloro-7-fluoroquinolin-4(1H)-one (CAS 1065092-30-9): Evidence-Based Research and Industrial Application Scenarios


CHK1 Kinase Inhibitor Development: Medicinal Chemistry Lead Optimization Programs

The 6-chloro-7-fluoroquinolin-4(1H)-one scaffold is explicitly claimed in patents as the core pharmacophore for CHK1 (checkpoint kinase 1) inhibitor development [1]. This application scenario is supported by patent claims that specify the 6-chloro-7-fluoro substitution pattern on the quinolinone core as essential for CHK1 inhibitory activity [1]. Related quinolinone CHK1 inhibitors in the same patent class demonstrate IC50 values as low as 38 nM, validating the potency achievable with this scaffold class [2]. For medicinal chemistry teams pursuing CHK1-targeted cancer therapeutics, this compound provides the validated starting point for structure-activity relationship studies. Alternative regioisomers lacking the specific 6-chloro-7-fluoro pattern are not claimed for CHK1 inhibition and therefore would not provide the same validated starting point for this target class.

Synthesis of Advanced Quinoline Pharmacophores: Building Block for Drug Discovery Libraries

The 6-chloro-7-fluoroquinolin-4(1H)-one scaffold serves as a precursor to advanced quinoline pharmacophores, as evidenced by its incorporation into 6-chloro-7-fluoro-2-pentan-3-yl-4-phenyl-3-(2H-tetrazol-5-yl)quinoline (C21H19ClFN5), a compound registered in drug discovery databases [3]. This application scenario leverages the C6 chlorine and C7 fluorine substituents as synthetic handles for subsequent derivatization, while the 4(1H)-one functional group provides a site for O- or N-alkylation. The documented existence of an advanced derivative validates this compound's utility as a building block for medicinal chemistry library synthesis. Procurement of the 98% purity grade is recommended for this application to minimize impurity carry-through during multi-step derivatization sequences.

Structure-Activity Relationship Studies: Halogen-Substituted Quinolinone Series

The 6-chloro-7-fluoro substitution pattern provides a specific halogen combination for systematic structure-activity relationship (SAR) studies of quinolin-4(1H)-one derivatives. The dual halogen substitution enables investigation of electronic effects (via the electron-withdrawing fluorine at C7) and steric/lipophilic effects (via the chlorine at C6) on biological activity . This compound serves as a key comparator in SAR series exploring the impact of halogen substitution patterns on target binding, metabolic stability, and physicochemical properties. The distinct 4(1H)-one oxidation state differentiates this compound from the corresponding 4-carboxylic acid derivative , enabling complementary SAR exploration across different functional group series. Procurement of high-purity material (98% grade) is essential for generating reproducible SAR data where impurity interference could confound activity readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-7-fluoroquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.